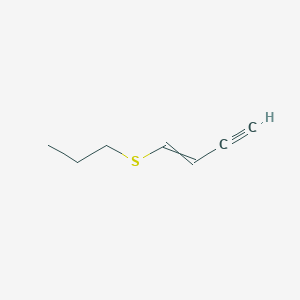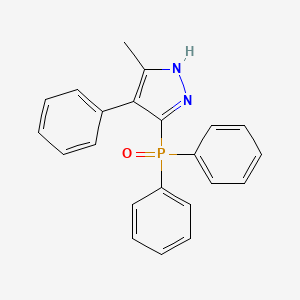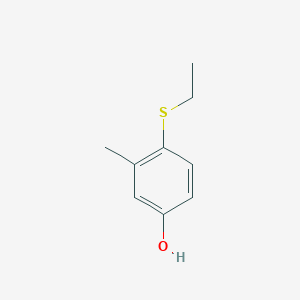
4-(Ethylsulfanyl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfanyl)-3-methylphenol is an organic compound characterized by the presence of an ethylsulfanyl group attached to the fourth position and a methyl group attached to the third position of a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-3-methylphenol typically involves the introduction of an ethylsulfanyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a suitable phenol derivative is reacted with an ethylsulfanyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed to optimize the production process.
化学反応の分析
Types of Reactions
4-(Ethylsulfanyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding a simpler phenol derivative.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-(Ethylsulfanyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals, including dyes, fragrances, and polymers.
作用機序
The mechanism of action of 4-(Ethylsulfanyl)-3-methylphenol involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenol group can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
4-(Methylsulfanyl)-3-methylphenol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Ethylsulfanyl)phenol: Lacks the methyl group at the third position.
3-Methylphenol: Lacks the ethylsulfanyl group.
Uniqueness
4-(Ethylsulfanyl)-3-methylphenol is unique due to the presence of both an ethylsulfanyl group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
67126-92-5 |
|---|---|
分子式 |
C9H12OS |
分子量 |
168.26 g/mol |
IUPAC名 |
4-ethylsulfanyl-3-methylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3 |
InChIキー |
KCRBIZNQUGOEBA-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


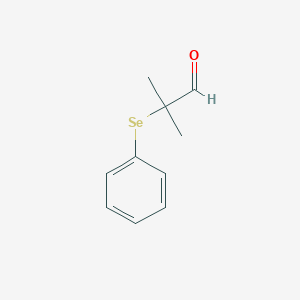
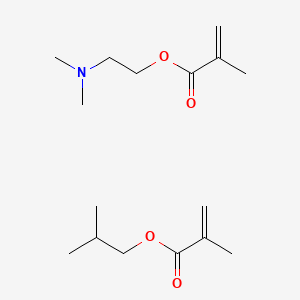
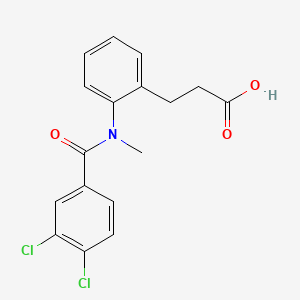
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
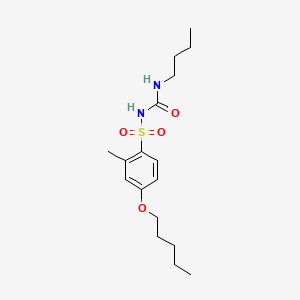

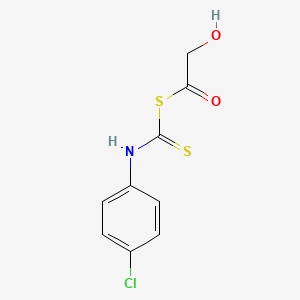

![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
